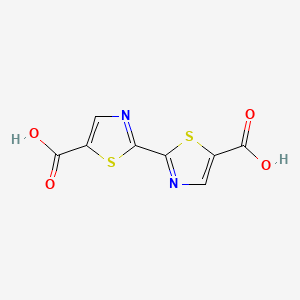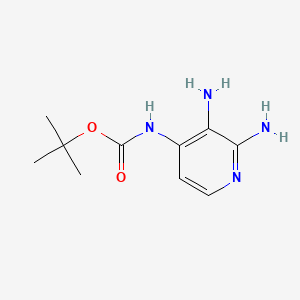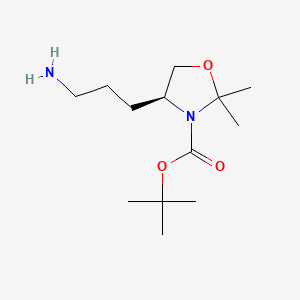![molecular formula C6H6F3N5O B6611257 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1481965-39-2](/img/structure/B6611257.png)
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a triazole ring, which is further substituted with a trifluoromethyl group (-CF3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the nitrosation of a precursor compound containing the triazole ring. The reaction conditions include the use of nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid catalyst under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized through a multi-step process that involves the initial formation of the triazole ring followed by nitrosation and trifluoromethylation steps. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities.
Biology: In biological research, 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is utilized in the study of biological systems and pathways. It serves as a probe to investigate the effects of nitroso compounds on cellular processes.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects involves its interaction with molecular targets and pathways. The nitroso group plays a crucial role in its reactivity, leading to the formation of reactive intermediates that can modify biological molecules. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cellular membranes and reach its targets.
Comparación Con Compuestos Similares
N-Nitrosamines: These compounds also contain the nitroso group and are known for their biological activity.
Triazole Derivatives: Other triazole compounds with different substituents exhibit similar reactivity and applications.
Uniqueness: 7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to other nitroso compounds and triazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUAAVIJHAQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)

![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)

